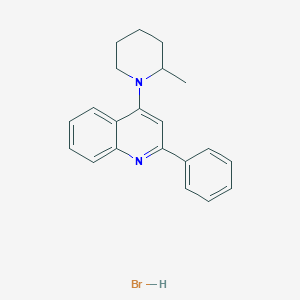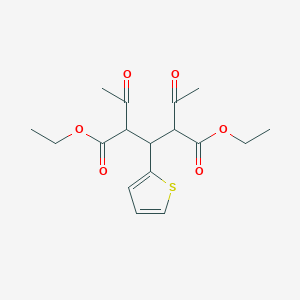
N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) is a catalytic bifunctional template developed for remote site-selective C-H activation. This compound is known for its ability to bind reversibly, making it compatible with heterocycles that lack functional groups necessary for covalent attachment .
Preparation Methods
The synthesis of N,N’-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) involves the reaction of 2,3-dimethylbutane-2,3-diol with pyridine-3-sulfonyl chloride in the presence of a base. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride
Chemical Reactions Analysis
N,N’-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) primarily undergoes C-H activation reactions. This process involves the activation of carbon-hydrogen bonds, converting them directly into carbon-carbon or carbon-heteroatom bonds without requiring prior functionalization . Common reagents used in these reactions include transition metal catalysts such as palladium or rhodium. The major products formed from these reactions are typically functionalized heterocycles.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the field of organic synthesis. It is used as a catalytic bifunctional template for remote site-selective C-H activation, which is a crucial step in the synthesis of complex organic molecules . Its ability to bind reversibly makes it a valuable tool for modifying heterocycles that lack functional groups necessary for covalent attachment. This property is particularly useful in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism by which N,N’-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) exerts its effects involves the reversible binding to heterocycles. This binding facilitates the activation of C-H bonds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds . The molecular targets and pathways involved in this process are primarily related to the transition metal catalysts used in the reactions.
Comparison with Similar Compounds
N,N’-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) is unique in its ability to bind reversibly and facilitate remote site-selective C-H activation. Similar compounds include N,N’-(2,3-Dimethylbutane-2,3-diyl)bis(hydroxylamine) sulfate, which also has bifunctional properties but differs in its specific applications and reactivity . Another similar compound is 2,3-dimethyl-2,3-bis(hydroxyamino)butane, which has different functional groups and reactivity patterns .
Properties
Molecular Formula |
C16H22N4O4S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2,3-dimethyl-3-(pyridin-3-ylsulfonylamino)butan-2-yl]pyridine-3-sulfonamide |
InChI |
InChI=1S/C16H22N4O4S2/c1-15(2,19-25(21,22)13-7-5-9-17-11-13)16(3,4)20-26(23,24)14-8-6-10-18-12-14/h5-12,19-20H,1-4H3 |
InChI Key |
PALBPZAAYYFYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)NS(=O)(=O)C1=CN=CC=C1)NS(=O)(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[26-oxo-26-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]hexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11938030.png)
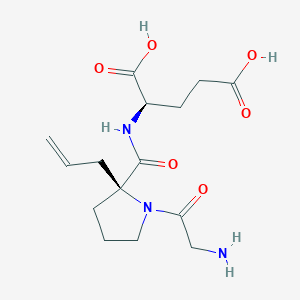
![2-(3-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11938039.png)
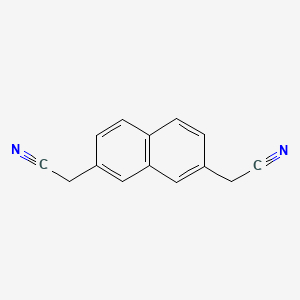



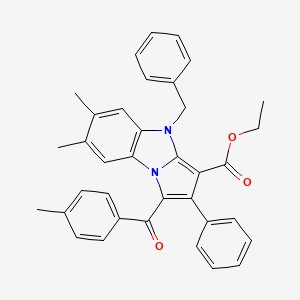
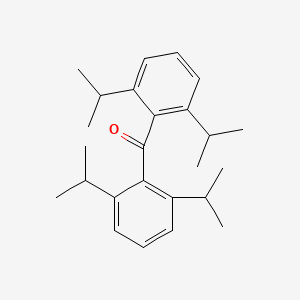

![N-benzo[c]phenanthren-6-ylacetamide](/img/structure/B11938091.png)
